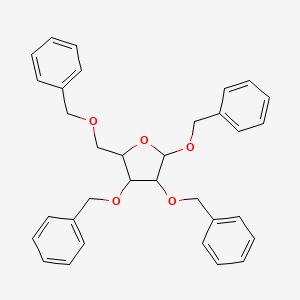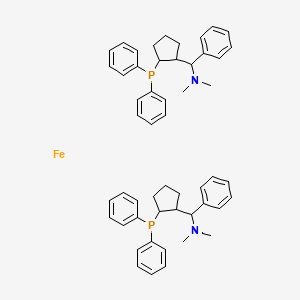
2,3,4-Tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane is a complex organic compound characterized by multiple phenylmethoxy groups attached to an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane typically involves the protection of hydroxyl groups followed by the introduction of phenylmethoxy groups. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3,4-Tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4-Tris(phenylmethoxy)phenylmethyl Ester Benzoic Acid
- 2,3,4-Tris(phenylmethoxy)benzenemethanol
Uniqueness
2,3,4-Tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane is unique due to its specific arrangement of phenylmethoxy groups and the presence of an oxolane ring
Eigenschaften
Molekularformel |
C33H34O5 |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2 |
InChI-Schlüssel |
PLBFDNDNLXVKNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B13394186.png)
![1-Methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B13394187.png)

![7-[3-Hydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13394190.png)
![4,4,5,5-Tetramethyl-2-(5-(pyren-1-yl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B13394195.png)
![(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13394201.png)
![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-2-methyl-1H-inden-1-yl]-](/img/structure/B13394209.png)

![8-Methoxy-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecan-7-ol](/img/structure/B13394216.png)
![5-hydroxy-3,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one](/img/structure/B13394224.png)
![7-[2-(Furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one](/img/structure/B13394232.png)
![[5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] 2-methylbut-2-enoate](/img/structure/B13394237.png)
![N-cyclohexylcyclohexanamine;4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B13394247.png)

